N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-phenoxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-phenoxypropanamide is an organic compound that belongs to the class of triazine derivatives. This compound is known for its utility in various chemical reactions, particularly in the synthesis of amides and esters. It is widely used in organic chemistry due to its effectiveness as a coupling reagent.
Mechanism of Action
Target of Action
The primary target of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-phenoxypropanamide is carboxylic acids . This compound is an organic triazine derivative that is commonly used for the activation of carboxylic acids .
Mode of Action
The compound interacts with its targets through a process known as amide coupling , which is one of the most common reactions in organic chemistry . The mechanism of action involves the formation of an active ester, followed by a nucleophilic attack .
First, the carboxylic acid reacts with the compound to form the active ester, releasing a molecule of N-methylmorpholinium (NMM). The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .
Biochemical Pathways
The biochemical pathways affected by this compound involve the transformation of carboxylic acids into other functional groups such as amides, esters, and anhydrides . The synthesis of each carboxylic derivative is similar, relying on the activation of the starting carboxylic acid followed by nucleophilic attack by another molecule .
Result of Action
The result of the compound’s action is the formation of carboxylic acid derivatives such as amides, esters, and anhydrides . These derivatives are formed through the activation of the carboxylic acid and subsequent nucleophilic attack .
Action Environment
The environment can influence the action, efficacy, and stability of this compound. For instance, the by-product of the reaction with this compound is highly water-soluble and can be easily removed from the main reaction product . This suggests that the compound’s action may be influenced by the presence of water and other solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-phenoxypropanamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine in the presence of a suitable solvent such as tetrahydrofuran . The reaction proceeds through the formation of a quaternary ammonium chloride salt, which is then reacted with 2-phenoxypropanamide to yield the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-phenoxypropanamide undergoes various types of chemical reactions, including:
Condensation Reactions: It acts as a condensing agent for the formation of amides from carboxylic acids and amines.
Esterification Reactions: It facilitates the esterification of carboxylic acids with alcohols to form esters.
Substitution Reactions: It can participate in nucleophilic substitution reactions, particularly in the synthesis of Weinreb amides.
Common Reagents and Conditions
Common reagents used in these reactions include carboxylic acids, amines, and alcohols. The reactions are typically carried out in solvents such as tetrahydrofuran, methanol, ethanol, or isopropyl alcohol . The reaction conditions often involve mild temperatures and atmospheric pressure, making the processes efficient and straightforward.
Major Products Formed
The major products formed from these reactions include amides, esters, and Weinreb amides. These products are valuable intermediates in the synthesis of various pharmaceuticals and fine chemicals.
Scientific Research Applications
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-phenoxypropanamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: A precursor used in the synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-phenoxypropanamide.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate: Another triazine derivative used as a coupling reagent.
Uniqueness
This compound is unique due to its high efficiency and versatility as a coupling reagent. It offers excellent yields and can be used under mild reaction conditions, making it superior to many other coupling agents .
Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c1-10(23-11-7-5-4-6-8-11)13(20)16-9-12-17-14(21-2)19-15(18-12)22-3/h4-8,10H,9H2,1-3H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSDLZKYFGLWQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NC(=NC(=N1)OC)OC)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.